molecular formula C10H8N2O3 B1416326 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 138949-31-2

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1416326
CAS RN: 138949-31-2
M. Wt: 204.18 g/mol
InChI Key: JEWYUJMNFZCRKA-UHFFFAOYSA-N
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Description

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound that is commonly referred to as MPPD. It is a heterocyclic compound that has a pyrrole and pyridine ring. MPPD is an important compound in scientific research due to its various applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte, which includes a backbone related to diketopyrrolopyrrole (DPP), has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, improving the power conversion efficiency of these solar cells (Hu et al., 2015).

Inhibitors of Glycolic Acid Oxidase

Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, which is structurally similar to the queried compound, have been extensively studied as inhibitors of glycolic acid oxidase. These compounds, particularly those with large lipophilic substituents, are potent inhibitors and can significantly reduce urinary oxalate levels in rats (Rooney et al., 1983).

Photoluminescent Conjugated Polymers

Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, closely related to the structure of the query compound, have been developed. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Photochromic Properties

Novel dihetarylethenes derived from N-isopropylindole and thiophene, including derivatives of pyrrole-2,5-diones, exhibit photochromism in solutions. These compounds show distinct photochromic properties and thermal stability, relevant for applications in photo-responsive materials (Makarova et al., 2013).

Metallo-Supramolecular Polymers

New building blocks based on diketopyrrolopyrrole (DPP) derivatives have been synthesized for the construction of metallo-supramolecular polymers. These polymers demonstrate strong and broad visible absorption, suggesting potential applications in optoelectronic devices (Chen et al., 2014).

Synthesis of Cardiotonic Agents

The compound has been used in the synthesis of cyclopenta[b]pyridin-2,5-dione, a non-glycosidic cardiotonic agent. This synthesis demonstrates the versatility of the compound in creating complex organic molecules (Robert et al., 2007).

Photophysical and Photochemical Studies

Various 1H-pyrrole-2,5-dione derivatives have been synthesized and studied for their photophysical and photochemical properties. These studies contribute to the understanding of the optical and electronic behavior of these compounds, which is crucial for their application in organic optoelectronic materials (Zhang et al., 2014).

properties

IUPAC Name

1-(6-methoxypyridin-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-8-3-2-7(6-11-8)12-9(13)4-5-10(12)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWYUJMNFZCRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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